2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under controlled conditions.
Formation of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . The compound’s structure allows it to bind to active sites and alter the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a pyrimidine ring fused to a pyridine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a piperazine and pyrimidine ring, similar to the target compound.
Uniqueness
2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N7 |
---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C16H19N7/c1-21(2)14-4-6-19-16(20-14)23-9-7-22(8-10-23)15-11-13(12-17)3-5-18-15/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
PGKJCLUXRVOACE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Origin of Product |
United States |
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